molecular formula C16H16N4O3 B2744866 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 726165-23-7

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2744866
M. Wt: 312.329
InChI Key: PVLNMWFUDYUUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.32 . It is used for research purposes .


Synthesis Analysis

A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized .


Molecular Structure Analysis

The molecular structure of 6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione consists of 16 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

  • Antithrombotic Pyrido[4,3-d]pyrimidine-2,4-diones : A study by Furrer, Wágner, and Fehlhaber (1994) explored the synthesis of new antithrombotic compounds, including derivatives related to the requested compound, showing favorable cerebral and peripheral effects. This research illustrates the potential of such compounds in the development of antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).

  • Antioxidant and Antimicrobial Agents : Al-Adhami and Al-Majidi (2021) synthesized a series of derivatives from 6-amino-1,3-dimethyluracil, highlighting their evaluation for antioxidant and antimicrobial activities against various bacteria and fungi. This indicates the compound's utility in developing new antimicrobial and antioxidant agents (Al-Adhami & Al-Majidi, 2021).

  • Antibacterial Agents : A novel series of medium-size lactam ring analogs, including similar structural frameworks, have been synthesized and evaluated for their antibacterial activities. This research by Harita et al. (2017) demonstrates the compound's relevance in discovering new antibacterial agents (Harita et al., 2017).

Heterocyclic Compound Synthesis

  • Heterocyclic Structures : Research by Grinev, Amal’chieva, and Egorova (2014) on the reactions of furan-2(3H)-ones with amino acids leading to various heterocyclic compounds. This indicates the compound's utility in target-oriented synthesis for designing novel heterocyclic structures (Grinev, Amal’chieva, & Egorova, 2014).

Molecular Docking Studies

  • Molecular Docking for Antibacterial Activity : Harita et al. (2017) also conducted molecular docking studies to determine the binding conformation of synthesized compounds, providing insights into their potential antibacterial efficacy through interaction with bacterial enzymes (Harita et al., 2017).

Anticancer Activity Evaluation

  • Anticancer Activity : Kumar et al. (2015) explored the synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules under microwave-assisted conditions, evaluating them for anticancer activity against various human cancer cell lines. This demonstrates the compound's potential framework for developing novel anticancer agents (Kumar et al., 2015).

properties

IUPAC Name

6-amino-1-benzyl-5-(furan-2-ylmethylamino)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-14-13(18-9-12-7-4-8-23-12)15(21)19-16(22)20(14)10-11-5-2-1-3-6-11/h1-8,18H,9-10,17H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLNMWFUDYUUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)NCC3=CC=CO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-benzyl-5-[(furan-2-ylmethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

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